Synthesis Methods
The synthesis of cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through several methods involving the reaction of specific precursors under controlled conditions. One common approach involves:
After the reaction completion, products can be purified using silica gel column chromatography to isolate the desired compound from by-products.
Structure Description
The molecular structure of cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate features a bicyclic system characteristic of dihydropyridines. Key structural elements include:
The compound's SMILES representation is COC(=O)C1=C(C)NC(=C(C1c2cccc(c2)[N+](=O)[O-])C(=O)OC)
.
Reactivity and Transformations
Cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can participate in various chemical reactions typical for dihydropyridine derivatives:
These reactions are essential for modifying the compound for enhanced efficacy or altered pharmacological properties.
Pharmacodynamics
The mechanism of action for cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate primarily involves:
Properties Overview
Key physical and chemical properties of cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate include:
Scientific Applications
Cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has significant applications in medicinal chemistry:
This comprehensive analysis highlights the importance of cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate within pharmacology and its potential for further research and application in drug development.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2